8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]
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Overview
Description
Scientific Research Applications
Catalysis and Synthesis
Bisphosphine derivatives are crucial in catalyzing sequential cycloaddition and Michael addition reactions, enabling the synthesis of complex molecules with high diastereoselectivity and good yields. For example, they have been utilized in the synthesis of spiro-[cyclopentanone] pyrazolone derivatives through bisphosphine-catalyzed sequential [3 + 2] cycloaddition and Michael addition reaction of ynones with benzylidenepyrazolones, resulting in compounds possessing potential pharmaceutical activities (Zhang & Miao, 2018). Additionally, bisphosphines have been employed in iron-catalyzed fluoroaromatic coupling reactions, showcasing their ability to facilitate selective cleavage of sp(3)-carbon-halogen bonds (Hatakeyama et al., 2009).
Pharmaceutical Potential
Research into bisphosphine compounds has also extended into the realm of anticancer activity. For instance, amides of gold(I) diphosphines prepared from N-heterocyclic sources have been screened for their in vitro and in vivo anticancer activity, revealing that the structure of the phosphines and the length of the carbon bridge between phosphorus atoms significantly influence their antitumor activity (Horvath et al., 2012).
Material Science
In the field of materials science, bisphosphine derivatives have facilitated the synthesis and characterization of novel compounds with unique properties. For instance, sterically encumbered systems for low-coordinate phosphorus centers have been developed, leading to new materials with potential applications in materials engineering and catalysis (Shah et al., 2000).
Safety and Hazards
The compound “8,8’-Bis(diphenylphosphino)-3,3’-propano-3,3’,4,4’-tetrahydro-2,2’-spirobi[2H-1-benzopyran]” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation .
Properties
IUPAC Name |
(20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNGOILZLRYHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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